3-(6-Fluoropyridin-3-yl)propan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(6-fluoropyridin-3-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-8-4-3-7(6-10-8)2-1-5-11/h3-4,6,11H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTKCTBHLZAZMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical and Computational Investigations of 3 6 Fluoropyridin 3 Yl Propan 1 Ol and Its Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict geometry, energy, and reactivity, offering insights that are often difficult to obtain through experimentation alone.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is particularly useful for determining the conformational preferences and analyzing the molecular orbitals of compounds like 3-(6-fluoropyridin-3-yl)propan-1-ol.
Conformational analysis of this compound would involve rotating the flexible bonds—specifically the C-C bonds of the propanol (B110389) side chain and the bond connecting it to the pyridine (B92270) ring. DFT calculations can determine the relative energies of the resulting conformers. For the propanol chain, staggered conformations (gauche and anti) are generally more stable than eclipsed ones. The interaction between the hydroxyl group, the pyridine ring, and the fluorine atom will dictate the most stable three-dimensional structure. Studies on similar flexible molecules, such as 3-formylfuran, have shown that DFT can accurately predict the most stable conformers and the energy barriers between them. scispace.com For this compound, the lowest energy conformer is likely stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom of the pyridine ring.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. For this molecule, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO may be distributed across the ring and the electronegative fluorine atom. The energy gap between HOMO and LUMO is a critical descriptor of chemical reactivity and stability. A smaller gap suggests higher reactivity. The introduction of a fluorine atom, being highly electronegative, is expected to lower the energy of both the HOMO and LUMO, potentially influencing the molecule's interaction with biological targets.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are highly valuable for predicting the spectroscopic properties of molecules like this compound.
These calculations can accurately predict vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. Each vibrational mode involves specific atomic motions, such as the stretching of the O-H bond in the alcohol group, the C-F bond, and various C-C, C-N, and C-H bonds within the pyridine ring and propanol chain. Theoretical studies on related molecules like 2- and 3-fluoropyridine (B146971) have demonstrated the utility of these methods in assigning vibrational spectra. researchgate.net
Furthermore, ab initio methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding around each nucleus (¹H, ¹³C, ¹⁹F), one can predict the NMR spectrum. The predicted shifts are highly sensitive to the molecule's conformation and electronic environment. For instance, the chemical shift of the ¹⁹F nucleus would be a key identifier, and its value would be influenced by the electronic effects of the propanol substituent on the pyridine ring. High-level ab initio calculations, such as those employing coupled-cluster theory, can provide highly accurate spectroscopic data that guide experimental characterization. researchgate.netresearchgate.net
Molecular Dynamics Simulations for Conformational Sampling and Dynamics
While quantum chemical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations provide insight into the movement and conformational changes of molecules over time. MD has become an essential tool for studying biomolecular structure and dynamics at an atomic level. youtube.com For this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in aqueous solution or when interacting with a biological target like a protein receptor. youtube.comnih.govnih.govstrath.ac.uk
An MD simulation would model the interactions of the molecule with its surroundings (e.g., water molecules) and calculate the trajectory of each atom over a period of nanoseconds or longer. This allows for a thorough sampling of the accessible conformations and provides information on their relative populations and the kinetics of their interconversion. nih.gov For example, a simulation could reveal how the propanol side chain folds and interacts with the pyridine ring in water, and how stable any intramolecular hydrogen bonds are in a solvated environment. When studying the interaction with a protein, MD simulations can show how the ligand binds, which specific amino acid residues it interacts with, and how stable the resulting complex is. nih.govstrath.ac.uk Such simulations are invaluable for understanding the molecular basis of a ligand's affinity and efficacy. youtube.com
Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR)
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of modern drug discovery, aiming to correlate a molecule's chemical structure with its biological activity. nih.govnih.gov These models are used to guide the optimization of lead compounds by predicting the activity of new, unsynthesized analogues. researchgate.net
For pyridine derivatives, SAR studies have revealed key structural features that influence biological activity. nih.govnih.gov For instance, the position and nature of substituents on the pyridine ring are critical. In the case of this compound, the fluorine atom at the 6-position significantly impacts its properties. Fluorine is often introduced into drug candidates to improve metabolic stability and membrane permeability. nih.govmdpi.com The reaction of 2-fluoropyridine (B1216828) is known to be significantly faster in nucleophilic aromatic substitution (SNAr) reactions compared to 2-chloropyridine, which highlights the strong electron-withdrawing effect of fluorine that can influence receptor binding. acs.orgnih.gov
Comparing this compound to its analogues provides SAR insights. For example, its bromo-analogue, 3-(6-bromopyridin-3-yl)propan-1-ol (B3029424), serves as a precursor for more complex molecules through substitution of the bromine atom. The replacement of bromine with the smaller, more electronegative fluorine atom alters the molecule's size, polarity, and reactivity, which in turn affects its biological profile. QSAR models for pyridine derivatives often show that electronic properties (like atom charges) and steric descriptors are key predictors of activity. researchgate.netnih.gov
QSAR models are built upon a foundation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's structure. These descriptors can be calculated from the 2D or 3D chemical structure and fall into several categories, including electronic, steric, hydrophobic, and topological.
For this compound and its analogues, a set of relevant descriptors would be calculated to build a predictive model. These would likely include:
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects solubility, permeability, and non-specific binding. The introduction of fluorine can modulate lipophilicity in complex ways. researchgate.netnih.govlincoln.ac.uk
Polar Surface Area (PSA): The sum of the surface areas of polar atoms, which correlates with a molecule's ability to permeate cell membranes.
Molecular Weight (MW): A simple but important descriptor related to size.
Hydrogen Bond Donors and Acceptors: The hydroxyl group acts as both a donor and acceptor, while the pyridine nitrogen is an acceptor. These are crucial for specific interactions with biological targets.
HOMO-LUMO Energy Gap: An electronic descriptor related to chemical reactivity.
A QSAR study on pyridine derivatives might find, for example, that optimal activity is achieved with a specific range of LogP values and a certain number of hydrogen bond acceptors. nih.govnih.gov
Table 1: Calculated Properties of this compound and Analogues
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |
| This compound | C₈H₁₀FNO | 155.17 | 1.1 | 1 | 2 | 32.7 |
| 3-(Pyridin-3-yl)propan-1-ol mdpi.com | C₈H₁₁NO | 137.18 | 0.6 | 1 | 2 | 32.7 |
| 3-(6-Chloropyridin-3-yl)propan-1-ol | C₈H₁₀ClNO | 171.62 | 1.5 | 1 | 2 | 32.7 |
| 3-(6-Bromopyridin-3-yl)propan-1-ol | C₈H₁₀BrNO | 216.07 | 1.7 | 1 | 2 | 32.7 |
| 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol nih.gov | C₈H₈F₃NO | 191.15 | 1.3 | 1 | 2 | 33.1 |
In modern drug design, potency alone is not a sufficient measure of a compound's quality. Efficiency metrics have been developed to relate potency to other key properties, helping to prioritize compounds for further development.
Ligand Efficiency (LE) is a metric that assesses the binding energy of a ligand per heavy (non-hydrogen) atom. It is a measure of how effectively a molecule uses its size to achieve binding affinity. Fragment-based drug discovery programs often prioritize hits with high LE, as they represent efficient starting points for optimization.
Lipophilic Efficiency (LLE or LiPE) is another critical metric, defined as the pIC₅₀ (or pEC₅₀) minus the LogP of the compound. acs.org It evaluates how much of a compound's potency is derived from specific, favorable interactions versus non-specific binding driven by high lipophilicity. High lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity. Therefore, compounds with a high LLE (typically > 5) are considered more "drug-like" and have a higher probability of success. acs.org The introduction of fluorine into a molecule can have a significant impact on its lipophilicity and, by extension, its LLE. researchgate.netnih.govlincoln.ac.uk For a series of nicotinic acetylcholine (B1216132) receptor ligands, which share structural similarities with pyridine derivatives, these efficiency metrics are crucial for optimization. acs.orgdntb.gov.uaacs.orgnih.govnih.gov By analyzing the LLE of this compound and comparing it to non-fluorinated or other halogenated analogues, medicinal chemists can make more informed decisions about which structural modifications are most likely to lead to a successful drug candidate.
Prediction of Metabolic Fate and Biotransformation Pathways
The metabolic fate of a xenobiotic compound, such as this compound, is a critical determinant of its pharmacokinetic profile and potential physiological effects. In silico predictive models, which leverage extensive databases of metabolic reactions and sophisticated algorithms, offer a powerful tool for anticipating the biotransformation pathways of novel chemical entities. These computational approaches can identify potential sites of metabolism (SOMs) and predict the structures of likely metabolites, thereby guiding further experimental studies.
The metabolism of pyridine-containing compounds is a well-documented area of study. The chemical reactions and pathways involving pyridine-containing compounds are collectively referred to as pyridine-containing compound metabolic processes. nih.gov The breakdown of these compounds is known as pyridine-containing compound catabolic process. acs.org
For pyridine derivatives, common metabolic transformations include oxidation of the pyridine ring and its substituents. The nitrogen atom in the pyridine ring can undergo N-oxidation. The presence of a fluorine atom, as in this compound, can significantly influence metabolic stability. Fluorine substitution is a common strategy in drug design to block metabolically labile sites, thereby increasing the compound's half-life and bioavailability. ijfmr.com
The alkyl side chain of this compound is also a likely site for metabolic modification. Alkyl side chains on aromatic rings can be oxidized by various enzymes, including cytochrome P450 (CYP) monooxygenases. libretexts.org This can lead to the formation of more polar metabolites that are more readily excreted. The primary alcohol functional group in the propan-1-ol side chain is susceptible to oxidation to form the corresponding aldehyde and subsequently a carboxylic acid. This metabolic cascade is a common pathway for primary alcohols.
The metabolism of the propan-1-ol side chain can be predicted based on known biotransformation pathways of similar structures. For instance, the metabolism of propranolol, which also possesses a side chain containing a secondary alcohol, involves side-chain oxidation. nih.gov Specifically, the side-chain metabolism of N-desisopropylpropranolol, a metabolite of propranolol, leads to the formation of naphthoxylactic acid. nih.gov This suggests that the propan-1-ol side chain of this compound could undergo oxidation to form 3-(6-fluoropyridin-3-yl)propanoic acid.
The table below summarizes the predicted metabolic pathways for this compound based on general principles of drug metabolism and data from related compounds.
| Metabolic Reaction | Predicted Metabolite | Enzyme System (Predicted) |
| N-oxidation of Pyridine Ring | 3-(6-Fluoro-1-oxido-pyridin-1-ium-3-yl)propan-1-ol | Cytochrome P450 (CYP) |
| Hydroxylation of Pyridine Ring | 3-(6-Fluoro-x-hydroxypyridin-3-yl)propan-1-ol | Cytochrome P450 (CYP) |
| Oxidation of Primary Alcohol | 3-(6-Fluoropyridin-3-yl)propanal | Alcohol Dehydrogenase (ADH) |
| Oxidation of Aldehyde | 3-(6-Fluoropyridin-3-yl)propanoic acid | Aldehyde Dehydrogenase (ALDH) |
In Silico Screening and Drug Discovery Applications for Derivatives
In silico screening has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of large compound libraries for potential therapeutic activity. nih.govmalariaworld.org These computational methods can be broadly categorized into structure-based and ligand-based approaches. For derivatives of this compound, both strategies can be employed to identify promising candidates for various therapeutic targets.
Ligand-based virtual screening, which relies on the knowledge of known active molecules, is a powerful approach when the three-dimensional structure of the biological target is unknown. nih.gov Pharmacophore modeling, a key ligand-based technique, involves identifying the essential three-dimensional arrangement of chemical features required for biological activity. youtube.comyoutube.comyoutube.com For instance, a pharmacophore model could be developed based on known inhibitors of a specific enzyme or receptor, and then used to screen a virtual library of this compound derivatives for compounds that match the pharmacophore. This approach has been successfully used to discover novel dopamine (B1211576) transporter inhibitors from a library of simple substituted pyridines. nih.gov
Structure-based virtual screening, on the other hand, utilizes the known three-dimensional structure of a biological target, such as a protein or enzyme. Molecular docking, a prominent structure-based method, predicts the preferred orientation of a ligand when bound to a target, as well as the binding affinity. This information can be used to rank and prioritize compounds for further experimental testing. A case study on pyridine and pyrimidine-based inhibitors of CYP11B1 and CYP11B2 successfully used molecular docking to explore binding patterns and identify structural features responsible for selectivity. researchgate.net
Derivatives of this compound could be designed and screened for a variety of therapeutic applications, particularly for central nervous system (CNS) disorders, given the prevalence of the pyridine scaffold in CNS-acting drugs. Virtual screening can be tailored to identify compounds with desirable properties for CNS penetration, such as appropriate lipophilicity and molecular weight.
The table below outlines potential in silico screening strategies and drug discovery applications for derivatives of this compound.
| Screening Method | Therapeutic Target Class | Potential Application | Key Considerations |
| Ligand-Based Virtual Screening (Pharmacophore Modeling) | G-Protein Coupled Receptors (GPCRs) | Neurological and Psychiatric Disorders | Identification of key interaction features from known ligands. |
| Structure-Based Virtual Screening (Molecular Docking) | Kinases, Ion Channels | Oncology, Cardiovascular Diseases | Requires a high-resolution structure of the target protein. |
| Quantitative Structure-Activity Relationship (QSAR) | Various | Optimization of potency and selectivity | Requires a dataset of compounds with known activities. |
| ADMET Prediction | All | General Drug Development | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. nih.govnih.gov |
The pyridine moiety is a crucial component in enhancing various drug properties, including permeability, biochemical potency, and metabolic stability. auctoresonline.org Furthermore, the pyridine ring's capacity to engage in diverse non-covalent interactions with protein targets is instrumental in facilitating drug-target binding. auctoresonline.org The strategic design and in silico evaluation of derivatives of this compound hold significant promise for the discovery of novel therapeutic agents.
Role As a Key Intermediate and Building Block in Complex Chemical Synthesis
Precursor for Dopamine (B1211576)/Serotonin (B10506) Receptor Agonist Development
The development of multi-target directed ligands (MTDLs) has emerged as a powerful strategy in the creation of therapeutics for complex neurological disorders. nih.gov This approach is particularly relevant for conditions like Parkinson's disease, where motor and non-motor symptoms are linked to dysregulation of multiple neurotransmitter systems, including dopamine and serotonin. thieme-connect.comthieme-connect.com The compound 3-(6-fluoropyridin-3-yl)propan-1-ol is a key precursor in the synthesis of such multi-target agents.
Integration into Piperazine-Linked Scaffolds
A significant application of this compound is its incorporation into piperazine-linked scaffolds. researchgate.net Researchers have designed and synthesized novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives through a bioisosterism approach. researchgate.netdntb.gov.ua In this process, the hydroxyl group of this compound is typically activated to facilitate its linkage to a piperazine (B1678402) core, a common pharmacophore in centrally acting agents. nih.gov This strategic combination of the fluoropyridinylpropoxy moiety with various substituted piperazines allows for the fine-tuning of pharmacological activity at different receptor subtypes. researchgate.net
Design of Multi-Target Ligands for Neurological Disorders
The ultimate goal of integrating this compound into these complex molecules is to create ligands that can simultaneously modulate dopamine and serotonin receptors. thieme-connect.comthieme-connect.com Specifically, the focus has been on developing partial agonists for dopamine D2/D3 receptors and agonists for serotonin 5-HT1A receptors. thieme-connect.comresearchgate.net This combined pharmacological profile is believed to offer a more comprehensive treatment for neurological disorders by addressing both motor and non-motor symptoms while potentially reducing the side effects associated with single-target agents. thieme-connect.com
For instance, studies have shown that certain 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives exhibit potent agonistic activity at D2, D3, and 5-HT1A receptors. thieme-connect.comresearchgate.net The data presented in the table below highlights the efficacy of selected compounds from these studies.
| Compound | D2 Receptor (EC50, nmol/L) | D3 Receptor (EC50, nmol/L) | 5-HT1A Receptor (EC50, nmol/L) |
| 7b | 0.9 | 19 | 2.3 |
| 34c | 3.3 | 10 | 1.4 |
Data sourced from a study on novel dopamine/serotonin receptor agonists. thieme-connect.comresearchgate.net
Synthon in the Assembly of Kinase and Enzyme Inhibitors
Beyond its role in developing receptor agonists, this compound and its derivatives are valuable synthons in the creation of inhibitors for various kinases and enzymes implicated in a range of diseases, from cancer to inflammatory conditions.
Incorporation into Purine (B94841) and Quinazoline (B50416) Derivatives
The fluoropyridine moiety of this compound makes it a suitable building block for the synthesis of purine and quinazoline derivatives. cymitquimica.com These heterocyclic scaffolds are core structures in many kinase inhibitors, as they can mimic the purine core of ATP, the primary substrate for kinases. The propanol (B110389) side chain offers a versatile point for further modification and linkage to other pharmacophoric groups, enabling the optimization of potency and selectivity against specific kinase targets.
Contributions to Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibitor Scaffolds
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and a validated target for the treatment of autoimmune diseases and cancer. nih.gov The 6-fluoropyridin-3-yl group, derived from this compound, has been incorporated into novel DHODH inhibitors. nih.gov For example, a series of 2-(3-alkoxy-1H-pyrazol-1-yl)azine inhibitors of human DHODH have been developed where the fluoropyridine moiety plays a crucial role in the molecule's interaction with the enzyme's binding site. nih.gov The fluorine atom can enhance binding affinity through favorable interactions and improve metabolic stability.
Component in Glutaminyl Cyclase (QPCT/QPCTL) Inhibitor Structures
Glutaminyl cyclase (QPCT) and its isoenzyme QPCTL are involved in the N-terminal cyclization of glutamine residues of various proteins, a process implicated in the pathology of diseases like Alzheimer's and cancer. nih.govrndsystems.comnih.gov Small molecule inhibitors of QPCT/QPCTL are therefore of significant therapeutic interest. The structural framework of this compound can be utilized to construct potent inhibitors. For instance, the fluoropyridine ring can serve as a key recognition element for the enzyme's active site, while the propanol tail allows for the introduction of other functional groups to optimize inhibitory activity and pharmacokinetic properties. nih.gov The development of potent benzonitrile-based inhibitors of QPCTL has demonstrated the utility of such strategic molecular design in achieving significant antitumor efficacy. nih.gov
Application in Heterocyclic Ring System Construction
Role in Naphthyridine Synthesis
Naphthyridines, which are bicyclic heterocyclic compounds containing two nitrogen atoms, are another important class of molecules in drug discovery. Their synthesis often relies on the cyclization of substituted pyridine (B92270) derivatives. The strategic placement of functional groups on a pyridine precursor is critical for directing the regiochemistry of the cyclization to form the desired naphthyridine isomer.
Although no direct synthetic routes to naphthyridines employing this compound have been found in the reviewed literature, the general principles of naphthyridine synthesis suggest that a compound with its structural features could be a viable starting material. The fluorine atom and the propanol chain could be manipulated to introduce the necessary functionalities for ring closure.
Biological Activity and Mechanistic Investigations of 3 6 Fluoropyridin 3 Yl Propan 1 Ol Derivatives
Structure-Activity Relationship (SAR) Studies: General Principles
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the key molecular features responsible for a compound's biological activity. For derivatives of 3-(6-fluoropyridin-3-yl)propan-1-ol, SAR analyses have elucidated the distinct roles of the fluorinated pyridine (B92270) ring, the orientation of the nitrogen atom within this ring, and the nature of the three-carbon propanol (B110389) chain.
Influence of Fluorine Substitution on Biological Recognition
The incorporation of fluorine into pharmacologically active molecules is a widely used strategy to modulate their physicochemical and biological properties. In pyridine derivatives, the presence and position of a fluorine atom can significantly enhance biological activity. nih.gov Fluorine's high electronegativity and relatively small size allow it to alter a molecule's lipophilicity, metabolic stability, and ability to form hydrogen bonds, all of which are critical for biological recognition and receptor binding. nih.govnih.gov
For instance, studies on various pyridine-based compounds have shown that fluorine substitution can lead to enhanced oral bioavailability and prolonged in vivo activity. nih.gov In a series of 5-HT1A receptor agonists, the introduction of a fluorine atom was uniquely effective in improving the oral activity of the ligands. nih.gov Specifically, in some classes of receptor ligands, a 2-fluoro substitution has been identified as a preferable modification for enhancing affinity and functional activity. mdpi.com Conversely, in other contexts, pyridine derivatives featuring halogen atoms have sometimes shown lower activity compared to those with other functional groups like methoxy (B1213986) or hydroxyl groups, indicating that the influence of fluorine is highly dependent on the specific molecular scaffold and its target receptor. nih.gov
Importance of Pyridine Nitrogen Orientation in Receptor Binding
The nitrogen atom in the pyridine ring is a critical pharmacophoric feature, playing a pivotal role in receptor binding. researchgate.net Its lone pair of electrons can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the binding pocket of a target protein. researchgate.net The position of the nitrogen atom within the ring system dictates the geometry of the molecule and preorganizes the spatial arrangement of other functional groups, thereby influencing the compound's ability to fit into the receptor's binding site. researchgate.net
This ability to form hydrogen bonds and other noncovalent interactions is fundamental to the affinity and specificity of the ligand. researchgate.net The orientation of the pyridine nitrogen affects the molecule's electrostatic potential map, which must be complementary to that of the receptor for effective binding to occur. nih.gov In many heterocyclic drug molecules, the pyridine motif is specifically included to enhance biochemical potency and address issues like protein-binding by providing a key interaction point. nih.gov
Role of the Propanol Chain in Ligand-Target Interactions and Linker Optimisation
The propanol chain in this compound, or its modified form as a propyl or propoxy linker in many derivatives, is not merely a spacer but an active contributor to ligand-target interactions. The length and flexibility of this alkyl chain are critical determinants of binding affinity. nih.govmdpi.com
SAR studies on various receptor ligands have consistently shown that an optimal linker length exists for maximizing biological activity. For arylpiperazine derivatives targeting serotonin (B10506) receptors, propoxy- and butoxy- linkers connected to a core structure were found to yield the highest affinities for the 5-HT1A receptor, with shorter or longer chains leading to a decrease in affinity. mdpi.com Similarly, in a different class of pyridine derivatives targeting sigma receptors, increasing the linker length from an amino group to a propylamino or butylamino group resulted in a significant increase in receptor affinity. nih.gov This suggests that the three-carbon chain of the propanol moiety or its derivatives positions the terminal functional groups (e.g., a piperazine (B1678402) ring) in an optimal orientation to interact with subsites within the receptor binding pocket. nih.gov The flexibility of the chain allows the ligand to adopt the most favorable conformation for binding, while its length dictates the distance between key pharmacophoric elements—the fluoropyridine head and a terminal interacting group. acs.org
Pharmacological Profiling of Receptor Agonists and Antagonists
Derivatives of this compound have been extensively profiled for their activity at dopamine (B1211576) and serotonin receptors, which are implicated in a wide range of neurological and psychiatric conditions. These studies have identified compounds with potent agonistic and partial agonistic activities, often with a multi-target profile.
Dopamine Receptor (D2/D3) Agonism and Partial Agonism
The dopamine D2 and D3 receptors are key targets for antipsychotic and anti-Parkinsonian drugs. nih.gov Developing ligands with selectivity for the D3 receptor over the highly homologous D2 receptor is a major goal in medicinal chemistry to potentially reduce side effects associated with D2 receptor blockade. nih.govnih.gov Derivatives of this compound have been investigated as part of a strategy to develop multi-target agents.
In a study focused on creating dual-target agents, 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives were synthesized and evaluated for their activity at dopamine and serotonin receptors. Several of these compounds demonstrated potent agonism at D2 and D3 receptors. For example, specific derivatives showed significant agonistic activity with nanomolar efficacy. This research highlights the potential of the 6-fluoropyridin-3-yl moiety as a key pharmacophore for achieving D2/D3 receptor activation. The development of partial agonists is also of significant interest, as they may offer a more modulated therapeutic effect compared to full agonists.
| Compound | Target Receptor | Activity (EC₅₀ in nmol/L) |
| Derivative 7b | D2 | 0.9 |
| D3 | 19 | |
| Derivative 34c | D2 | 3.3 |
| D3 | 10 | |
| Table 1: Dopamine receptor agonist activity for selected 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives. Data sourced from studies on multi-target agents for potential use in Parkinson's disease. |
Serotonin Receptor (5-HT1A) Agonism
The serotonin 1A (5-HT1A) receptor is a well-established target for anxiolytic and antidepressant medications. nih.govnih.gov Agonism at this receptor is a key mechanism for many therapeutic agents. The this compound scaffold has proven to be a fruitful starting point for the development of potent 5-HT1A agonists.
The same series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives that showed dopamine receptor activity also exhibited high efficacy at 5-HT1A receptors. This dual D2/5-HT1A agonism is a sought-after profile for novel treatments of conditions like Parkinson's disease, aiming to address both motor and non-motor symptoms. nih.gov The structure-activity relationship for these compounds underscores the importance of the fluoropyridine group combined with the propyl-piperazine linker for achieving high-affinity binding and potent agonism at the 5-HT1A receptor.
| Compound | Target Receptor | Activity (EC₅₀ in nmol/L) |
| Derivative 7b | 5-HT1A | 2.3 |
| Derivative 34c | 5-HT1A | 1.4 |
| Table 2: Serotonin 5-HT1A receptor agonist activity for selected 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives. This demonstrates the multi-target profile of these compounds. |
Enzymatic Inhibition Studies and Mode of Action
Derivatives of this compound have been investigated for their potential to inhibit various enzymes, revealing mechanisms that are relevant to a range of therapeutic areas, including cancer and inflammatory diseases. These studies have primarily focused on dihydroorotate (B8406146) dehydrogenase (DHODH) and glutaminyl-peptide cyclotransferases (QPCT and QPCTL).
Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.gov Located in the inner mitochondrial membrane, it catalyzes the oxidation of dihydroorotate to orotate, a key step for the production of pyrimidine nucleotides required for DNA, RNA, and glycoprotein (B1211001) synthesis. elifesciences.org The function of DHODH is linked to the mitochondrial electron transport chain, providing reduced ubiquinone to complex III. elifesciences.org Inhibition of DHODH leads to the depletion of pyrimidine pools, which can arrest the proliferation of rapidly dividing cells, such as cancer cells or activated T cells, and inhibit the replication of RNA viruses. elifesciences.org This depletion of uridine (B1682114) and cytidine (B196190) nucleotides is considered the primary mechanism behind the therapeutic effects of DHODH inhibitors. elifesciences.org
Research into 2-(3-alkoxy-1H-pyrazol-1-yl)azine derivatives, which are structurally related to this compound, has identified potent inhibitors of human DHODH. nih.govacs.org In the synthesis of these analogues, 2-(6-fluoropyridin-3-yl)propan-2-ol, a closely related precursor, was used to create hydroxylated derivatives. nih.gov The inhibitory activity of these compounds was often evaluated through phenotypic assays, such as measuring the replication of the measles virus, which is dependent on host cell pyrimidine synthesis. acs.org The inhibition of DHODH by these compounds was confirmed through enzymatic tests and cell-based assays, demonstrating their potential as immunosuppressive or antiviral agents. nih.govacs.org
The mechanism of DHODH inhibitors like brequinar (B1684385) involves the rapid accumulation of upstream metabolites (dihydroorotate) and a corresponding depletion of downstream pyrimidine nucleotides such as UTP and CTP. nih.gov This metabolic shift can also lead to secondary effects, such as the upregulation of antigen presentation pathways in cancer cells, making tumors more susceptible to immune checkpoint blockade therapies. nih.gov
Table 1: Antiviral Activity of DHODH-Inhibiting Azine Derivatives The following table presents the antiviral activity (pMIC50) of various azine derivatives, which act as DHODH inhibitors. The data is based on a measles virus replication assay.
| Compound ID | 5-Position Substituent | pMIC50 |
| 6m | Cyano | Loss of effect |
| 6n | Ester | Loss of effect |
| 6o | Methyl Ketone | Loss of effect |
| 6p | Methoxy | 5.5 |
| 6q | Cyclopropyl (B3062369) | 7.0 |
| 6r | Cyclopropyl and Fluorine | 7.0 |
| 6s | Nitrile (replacing Fluorine) | 6.6 |
Glutaminyl-peptide cyclotransferase (QPCT) and its isoenzyme, glutaminyl-peptide cyclotransferase-like protein (QPCTL), are enzymes that catalyze the cyclization of N-terminal glutamine and glutamate (B1630785) residues into pyroglutamate (B8496135) (pGlu). nih.govnih.gov This post-translational modification is critical for the function of various proteins involved in disease. nih.gov QPCTL, in particular, is a key target in cancer immunotherapy because it modifies CD47, a "don't eat me" signal on cancer cells. nih.gov The pGlu modification of CD47 is essential for its interaction with SIRPα on macrophages; inhibiting QPCTL disrupts this interaction and enhances phagocytosis of tumor cells. nih.govnih.gov Furthermore, QPCTL modifies chemokines like CCL2 and CCL7, and its inhibition can reshape the tumor microenvironment to augment anti-tumor immunity. nih.govnih.gov
While direct studies on this compound derivatives as QPCTL/QPCT inhibitors are not extensively documented, research on other small molecules provides a basis for the potential of related structures. For example, benzonitrile-based and phenylpiperidine derivatives have been developed as potent dual inhibitors of both QPCTL and QPCT. nih.govresearchgate.net Optimization of a benzonitrile (B105546) scaffold led to compounds with nanomolar efficacy. nih.gov For instance, compound QP5038 demonstrated an IC50 of 3.8 ± 0.7 nM against QPCTL and showed synergistic effects with anti-PD-1 antibody treatment in mouse tumor models. nih.gov Other scaffolds, such as imidazole (B134444) and benzimidazole (B57391) derivatives, have also yielded potent inhibitors of QPCT. mdpi.com
Table 2: Inhibitory Activity of Benzonitrile-Based QPCTL Inhibitors This table shows the in vitro inhibitory potency (IC50) of selected benzonitrile derivatives against the QPCTL enzyme.
| Compound | IC50 vs. QPCTL (nM) | Notes |
| SEN177 | 130.5 ± 46.5 | Reference compound. nih.gov |
| QP5020 | 15.0 ± 5.5 | 8.7-fold more potent than SEN177. nih.gov |
| QP5038 | 3.8 ± 0.7 | Highly potent derivative. nih.gov |
Antimicrobial and Antiviral Activity from Analogues
Analogues and derivatives related to the this compound structure have demonstrated notable antimicrobial and antiviral properties. The antiviral activity is often directly linked to the DHODH inhibition mechanism discussed previously. By inhibiting the host cell's DHODH enzyme, these compounds effectively starve the virus of the necessary pyrimidine building blocks for replication. elifesciences.orgacs.org This mechanism has been confirmed for 2-(3-alkoxy-1H-pyrazol-1-yl)azine derivatives against the measles virus. acs.org The introduction of specific chemical groups, such as a cyclopropyl group at position 5 of the azine ring, was found to significantly improve the antiviral effect. nih.govacs.org
In addition to antiviral effects, related heterocyclic compounds have shown broader antimicrobial potential. Studies on pyrazole-based heterocycles have revealed activity against various microbes. nih.gov For instance, certain synthesized pyrazolyl-2(3H)-furanone derivatives and their subsequent products showed potent growth inhibition against the Gram-positive bacterium Staphylococcus aureus, the Gram-negative bacterium Haemophilus, and the fungus Candida albicans. nih.gov These findings suggest that the core heterocyclic structures, which can be derived from or are analogous to pyridinyl propanol scaffolds, are promising for the development of new antimicrobial agents. nih.gov
Ion Channel Modulatory Effects (from related compounds)
While direct data on this compound is limited, related pyridine and fluoropyridine derivatives have been shown to modulate the function of various ion channels, which are critical for neuronal excitability and other physiological processes. mdpi.comnih.gov
Modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system, has been observed with fluorinated derivatives. For example, fluorinated derivatives of the pyrazolopyrimidine indiplon, which contains a pyridine-like core, have been synthesized and tested for their effects on GABA-A receptors. nih.gov These compounds demonstrated high potency and affinity, particularly for receptor subtypes containing the α1 subunit, suggesting their potential as allosteric modulators. nih.gov
Furthermore, pyridine derivatives have been implicated in the modulation of voltage-gated sodium (Nav) channels, which are key targets for pain therapeutics. nih.govelifesciences.org The Nav1.7 channel, in particular, is crucial for pain signaling. elifesciences.org Although many modulators are peptide-based, the broad chemical space of pyridine-containing compounds suggests a potential for small molecules to interact with these channels. nih.gov Pyridine nucleotides themselves are known to regulate various ion channels, linking cellular metabolism to ion transport. nih.gov Symmetrical bispyridinium compounds have also been identified as open channel blockers for cation-selective ion channels like the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). acs.org This body of research indicates that derivatives of the this compound scaffold could plausibly be explored for ion channel modulatory activity.
Metabolic and Pharmacokinetic Research on Analogs of 3 6 Fluoropyridin 3 Yl Propan 1 Ol
In Vitro Metabolic Stability Assays (e.g., Liver Microsomes)
For analogs of 3-(6-fluoropyridin-3-yl)propan-1-ol, metabolic stability would be assessed by incubating the compounds with liver microsomes from various species (e.g., human, rat, mouse) in the presence of the necessary cofactor, NADPH. The disappearance of the parent compound over time is monitored, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The introduction of a fluorine atom onto the pyridine (B92270) ring is a common strategy in medicinal chemistry aimed at improving metabolic stability. nih.gov Fluorine's high electronegativity can shield adjacent C-H bonds from oxidative metabolism by CYP enzymes. researchgate.net However, the metabolic stability of fluorinated compounds is not always predictable, as metabolic defluorination can occur. researchgate.net
Below is a hypothetical data table illustrating the results of an in vitro metabolic stability assay for a series of analogs of this compound in human liver microsomes.
| Compound ID | Structural Modification | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Analog A | Unsubstituted pyridine | 15 | 46.2 |
| Analog B | 6-Fluoro substitution | 45 | 15.4 |
| Analog C | Propan-1-ol to Propan-2-one | 25 | 27.7 |
| Analog D | 6-Fluoro, propan-1-ol to propan-2-one | 60 | 11.6 |
| This table contains hypothetical data for illustrative purposes. |
Identification of Major Metabolites and Biotransformation Pathways
Identifying the major metabolites and elucidating the biotransformation pathways of a drug candidate are crucial for understanding its clearance mechanisms and potential for forming active or toxic metabolites. For analogs of this compound, several metabolic pathways can be anticipated based on the metabolism of structurally related compounds.
The primary routes of metabolism for this class of compounds would likely involve both the pyridine ring and the propan-1-ol side chain.
Oxidation of the Pyridine Ring:
N-oxidation: The pyridine nitrogen is susceptible to oxidation, forming a pyridine N-oxide metabolite. This is a common metabolic pathway for pyridine-containing compounds.
Hydroxylation: The pyridine ring can undergo hydroxylation at various positions, catalyzed by CYP enzymes. The position of hydroxylation is influenced by the electronic properties of the ring and the presence of substituents.
Metabolism of the Propan-1-ol Side Chain:
Oxidation of the Alcohol: The primary alcohol of the propan-1-ol side chain can be oxidized to an aldehyde, which may be further oxidized to a carboxylic acid. These reactions are typically catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases.
Glucuronidation: The hydroxyl group of the propan-1-ol side chain is a prime site for phase II conjugation reactions, particularly glucuronidation, to form a more water-soluble glucuronide conjugate that can be readily excreted.
Defluorination:
While fluorine substitution often enhances metabolic stability, enzymatic defluorination can occur, leading to the formation of hydroxylated metabolites.
A hypothetical table of potential metabolites for analogs of this compound is presented below.
| Metabolite ID | Proposed Structure | Biotransformation Pathway |
| M1 | 3-(6-Fluoropyridin-3-yl)propanoic acid | Oxidation of the propan-1-ol side chain |
| M2 | 3-(6-Fluoro-1-oxido-pyridin-3-yl)propan-1-ol | N-oxidation of the pyridine ring |
| M3 | This compound-O-glucuronide | Glucuronidation of the propan-1-ol |
| M4 | 3-(2-Hydroxy-6-fluoropyridin-3-yl)propan-1-ol | Hydroxylation of the pyridine ring |
| This table contains hypothetical data for illustrative purposes. |
Correlation of Structural Features with Metabolic Clearance
Understanding the relationship between a compound's structure and its metabolic clearance is a fundamental aspect of medicinal chemistry, enabling the rational design of molecules with improved pharmacokinetic profiles. For analogs of this compound, several structural features can influence their metabolic clearance.
Position of the Fluorine Atom: The position of the fluorine atom on the pyridine ring can significantly impact metabolic stability. Fluorine at a metabolically labile position can block oxidation at that site, thereby reducing clearance.
Nature of the Side Chain: Modifications to the propan-1-ol side chain can alter metabolic clearance. For instance, converting the alcohol to a ketone or ether could change the primary site of metabolism and the rate of clearance.
A hypothetical data table illustrating the correlation between structural features and metabolic clearance is shown below.
| Analog | Structural Feature | LogP | In Vitro Intrinsic Clearance (µL/min/mg protein) |
| 1 | 6-Fluoro, propan-1-ol | 1.8 | 15.4 |
| 2 | 5-Fluoro, propan-1-ol | 1.8 | 25.1 |
| 3 | 6-Fluoro, propan-1-one | 1.5 | 11.6 |
| 4 | 6-Fluoro, 3-methylpropan-1-ol | 2.2 | 18.9 |
| This table contains hypothetical data for illustrative purposes. |
Enzyme Kinetics of Drug-Metabolizing Enzymes (e.g., Cytochrome P450)
Studying the kinetics of the enzymes responsible for metabolizing a drug candidate provides valuable information for predicting its in vivo behavior, including potential drug-drug interactions. nih.govnih.gov For analogs of this compound, the primary enzymes of interest would be the CYP isoforms responsible for their oxidative metabolism.
Enzyme kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), are determined by incubating varying concentrations of the compound with specific recombinant CYP enzymes or liver microsomes. springernature.com Km represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. Vmax reflects the maximum rate of metabolism.
The nitrogen atom in the pyridine ring can coordinate with the heme iron of CYP enzymes, a phenomenon known as type II binding, which can influence the kinetics of metabolism. nih.gov The kinetics of CYP-mediated reactions can sometimes deviate from the classic Michaelis-Menten model, exhibiting atypical kinetics such as substrate inhibition or activation. nih.gov
A hypothetical data table of enzyme kinetic parameters for the metabolism of a this compound analog by different human CYP isoforms is provided below.
| CYP Isoform | Km (µM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) (µL/min/pmol CYP) |
| CYP3A4 | 15 | 100 | 6.7 |
| CYP2D6 | 5 | 50 | 10.0 |
| CYP2C9 | 50 | 25 | 0.5 |
| CYP1A2 | >100 | <5 | <0.05 |
| This table contains hypothetical data for illustrative purposes. |
Advanced Applications: Radiolabeling and Chemical Biology Probes
The strategic incorporation of fluorine atoms has become a cornerstone of modern medicinal chemistry and drug design. The compound 3-(6-Fluoropyridin-3-yl)propan-1-ol, featuring a fluorinated pyridine (B92270) ring, represents a valuable scaffold with significant potential in advanced applications, particularly in the fields of radiolabeling for diagnostic imaging and as a versatile building block for chemical biology probes.
Q & A
Basic: What synthetic methodologies are most effective for producing 3-(6-Fluoropyridin-3-yl)propan-1-ol, and how do reaction conditions impact yield?
The synthesis of this compound often involves nucleophilic substitution or coupling reactions. For example, one route uses 3-bromo-1-propanol as a precursor, reacting it with a fluoropyridine derivative under reflux in acetonitrile with potassium carbonate as a base . Optimizing reaction time, temperature, and stoichiometry of reagents (e.g., KI as a catalyst) can improve yields. Comparative studies suggest that substituting bromo-propanol with tosylated intermediates may enhance regioselectivity, though this requires careful control of reaction conditions to avoid side products .
Basic: What analytical techniques are critical for verifying the structural identity and purity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): H and C NMR can confirm the fluorine substitution pattern on the pyridine ring and the propanol chain’s connectivity. For instance, downfield shifts in F NMR (~-110 ppm) are indicative of fluorine at the 6-position .
- Mass Spectrometry (MS): High-resolution MS (HRMS) provides exact mass confirmation (e.g., molecular ion peak at m/z 169.199 for CHFNO) .
- X-ray Crystallography: For crystalline derivatives, SHELXL-based refinement can resolve atomic positions and hydrogen bonding patterns .
Advanced: How does the position of fluorine on the pyridine ring influence the compound’s reactivity and biological interactions?
Fluorine at the 6-position (vs. 5- or 2-positions) significantly alters electronic and steric properties. Computational studies (e.g., DFT calculations) show that 6-fluorine increases the pyridine ring’s electron-withdrawing effect, enhancing electrophilic substitution reactivity at the 3-position . Biologically, this substitution improves binding affinity to enzymes like oxidoreductases, as seen in crystallographic fragment screening studies . Comparative SAR analyses with 5-fluoro analogs reveal reduced off-target interactions, suggesting positional specificity is critical for optimizing pharmacological profiles .
Advanced: How can researchers address discrepancies in reported synthetic yields or purity across studies?
Discrepancies often arise from variations in starting material quality, solvent purity, or catalytic systems. To resolve these:
- Reproduce Baseline Conditions: Replicate methods from high-yield studies (e.g., KI/KCO in acetonitrile) .
- Purity Enhancement: Use column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate the compound from byproducts like 3-(5-fluoropyridin-3-yl)propan-1-ol .
- Quantitative Analysis: Employ HPLC with UV detection (λ = 254 nm) to assess purity, cross-referenced with NMR integration .
Advanced: What integrated approaches combine computational modeling and crystallography to predict binding modes of derivatives?
- Molecular Docking: Tools like AutoDock Vina can predict interactions between this compound and target proteins (e.g., FAD-dependent oxidoreductases). Parameters are refined using crystallographic data from SHELX-refined structures .
- MD Simulations: Post-docking molecular dynamics (10–100 ns trajectories) assess binding stability, with fluorine’s electronegativity critical for hydrogen-bond networks .
- Fragment Screening: Crystallographic fragment libraries (e.g., Chaetomium thermophilum studies) validate computational predictions by mapping electron density to ligand poses .
Advanced: How does the propanol chain length and hydroxyl positioning affect solubility and membrane permeability in biological assays?
- Chain Length: Extending the propanol chain to butanol (C4) increases lipophilicity (logP > 1.5) but reduces aqueous solubility. Shorter chains (C3) balance membrane permeability and solubility for in vitro assays .
- Hydroxyl Group: The primary hydroxyl in this compound facilitates hydrogen bonding with polar residues in enzyme active sites, as shown in X-ray structures of analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
